Cas no 1068-52-6 (Sodium bromoacetate)

Sodium bromoacetate 化学的及び物理的性質
名前と識別子
-
- Sodium bromoacetate
- Bromoacetic acid sodium salt
- sodium,2-bromoacetate
- ACETIC ACID,BROMO-,SODIUM SALT
- lithium bromoacetate
- Sodium bromoacetate,?BrCH2COONa
- Sodium monobromoacetate
- bromo-aceticacisodiumsalt
- SodiuM broMoacetate, BrCH2COONa
- Bromoaceticacid sodium salt
- Sodium 2-bromoacetate
- Bromoaceticacidsodiumsalt
- UNII-8J155CK8PV
- ACETIC ACID, BROMO-, SODIUM SALT
- 8J155CK8PV
- SESSOVUNEZQNBV-UHFFFAOYSA-M
- BAA06852
- MFCD01311832
- sodium;2-bromoacetate
- AKOS025294039
- Q27270610
- E78239
- Acetic acid,bromo-,sodium salt(8ci,9ci)
- DTXSID30147775
- FT-0696291
- 1068-52-6
- SCHEMBL1000560
- AS-57527
- Sodium2-bromoacetate
- DTXCID7070266
-
- MDL: MFCD01311832
- インチ: 1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
- InChIKey: SESSOVUNEZQNBV-UHFFFAOYSA-M
- ほほえんだ: BrCC(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 159.91400
- どういたいしつりょう: 159.913587
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 46.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.1
じっけんとくせい
- 色と性状: まだ確定していません。
- ゆうかいてん: >300°C
- ふってん: 207°C at 760 mmHg
- フラッシュポイント: 79°C
- すいようせい: Soluble in water.
- PSA: 40.13000
- LogP: -0.86880
- ようかいせい: 未確定
Sodium bromoacetate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
-
警告文:
P261,P301
P310,P305
P351
P338,P302
P352,P405,P501A - 危険物輸送番号:UN 2811
- 危険カテゴリコード: R 25:毒を飲み込む。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S36/37/39-S45
- RTECS番号:AF6475000
-
危険物標識:
- 危険レベル:6.1
- セキュリティ用語:6.1
- リスク用語:R25; R36/37/38
- 包装等級:III
- 包装グループ:III
Sodium bromoacetate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Sodium bromoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019149-5g |
Sodium bromoacetate |
1068-52-6 | 98% | 5g |
¥141 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S19380-5g |
Sodium 2-bromoacetate |
1068-52-6 | 5g |
¥168.0 | 2021-09-07 | ||
Ambeed | A278953-5g |
Sodium 2-bromoacetate |
1068-52-6 | 98% | 5g |
$35.0 | 2024-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14983-5g |
Sodium bromoacetate, 98% |
1068-52-6 | 98% | 5g |
¥488.00 | 2023-02-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S124697-25g |
Sodium bromoacetate |
1068-52-6 | ≥98% | 25g |
¥626.90 | 2023-09-01 | |
Aaron | AR003V0V-25g |
Sodium 2-bromoacetate |
1068-52-6 | 95% | 25g |
$74.00 | 2025-02-10 | |
abcr | AB179955-25g |
Sodium bromoacetate, 98%; . |
1068-52-6 | 98% | 25g |
€122.20 | 2025-02-15 | |
1PlusChem | 1P003USJ-25g |
Sodium 2-bromoacetate |
1068-52-6 | 98% | 25g |
$93.00 | 2023-12-26 | |
1PlusChem | 1P003USJ-1g |
Sodium 2-bromoacetate |
1068-52-6 | 98% | 1g |
$7.00 | 2023-12-26 | |
1PlusChem | 1P003USJ-5g |
Sodium 2-bromoacetate |
1068-52-6 | 98% | 5g |
$28.00 | 2023-12-26 |
Sodium bromoacetate 関連文献
-
C. W. Davies,P. A. H. Wyatt Trans. Faraday Soc. 1949 45 770
-
2. 268. Mechanism of substitution in organic compounds. Elimination of bromine from bromoacetic acid and the bromoacetatesH. M. Dawson,N. B. Dyson J. Chem. Soc. 1933 1133
-
H. M. Dawson,N. B. Dyson J. Chem. Soc. 1933 49
-
Lei Zhao,Xiaoqian Ge,Guihua Yan,Xiao Wang,Pengfei Hu,Liyi Shi,Otto S. Wolfbeis,Hongjie Zhang,Lining Sun Nanoscale 2017 9 16012
-
Matthias Epple,Uta Sazama,Armin Reller,Nicole Hilbrandt,Manfred Martin,Larc Tr?ger Chem. Commun. 1996 1755
-
6. CXVIII.—Reactivity of the halogens in organic compounds. Part VIII. Interaction of alkalis and alkali bromoacetates and bromopropionates in methyl-alcoholic solutionGeorge Senter,Henry Wood J. Chem. Soc. Trans. 1915 107 1070
-
7. CCLXII.—The influence of sodium salts of organic acids on the rate of hydrolysis by alkaliGeorge Senter,Fritz Bulle J. Chem. Soc. Trans. 1912 101 2528
-
8. CCLXIII.—Reactivity of the halogens in organic compounds. Part VII. The formation of intermediate compounds in the hydrolysis of sodium bromoacetateGeorge Senter,Thomas John Ward J. Chem. Soc. Trans. 1912 101 2534
-
9. 118. The progressive elimination of bromine in the aqueous hydrolysis of sodium bromacetateHarry Brooke,Harry M. Dawson J. Chem. Soc. 1936 497
-
10. LV.—Reactivity of the halogens in organic compounds. Part IX. Interaction of alkalis and alkali bromoacetates and bromopropionates in ethyl-alcoholic solutionGeorge Senter,Henry Wood J. Chem. Soc. Trans. 1916 109 681
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Sodium bromoacetateに関する追加情報
Introduction to Sodium Bromoacetate (CAS No. 1068-52-6)
Sodium Bromoacetate (CAS No. 1068-52-6) is a versatile chemical compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and industrial applications. This compound, characterized by its strong acidic properties and reactivity, plays a crucial role in various synthetic processes and biochemical transformations. Understanding its chemical structure, properties, and applications is essential for researchers and professionals in the chemical and pharmaceutical industries.
The molecular formula of Sodium Bromoacetate is C₂H₂BrNO₂, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The presence of a bromine atom in the acetate group imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions has been leveraged in the development of novel pharmaceutical agents and agrochemicals.
In recent years, Sodium Bromoacetate has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) that exhibit antimicrobial and antiviral properties. The compound's reactivity with various biomolecules has opened new avenues for drug discovery and development.
One of the most notable applications of Sodium Bromoacetate is in the field of bioconjugation chemistry. Its ability to form stable esters with biomolecules such as peptides and proteins has made it a valuable tool for creating conjugated drug molecules. These conjugates have shown promise in targeted drug delivery systems, where precise control over bioavailability and pharmacokinetics is critical.
The agrochemical industry also benefits from the use of Sodium Bromoacetate. It has been employed as an intermediate in the synthesis of herbicides and fungicides that help protect crops from pests and diseases. The compound's efficacy in these applications stems from its ability to disrupt metabolic pathways in unwanted organisms, thereby promoting healthier plant growth.
From an industrial perspective, Sodium Bromoacetate finds utility in various chemical processes. Its role as a brominating agent has been highlighted in the production of dyes, polymers, and other specialty chemicals. The compound's ability to introduce bromine atoms into organic molecules makes it indispensable in these synthetic pathways.
Recent advancements in green chemistry have also seen the adoption of Sodium Bromoacetate as an environmentally friendly reagent. Researchers are exploring its use in catalytic processes that minimize waste generation and energy consumption. These efforts align with global initiatives to promote sustainable chemical practices.
The safety profile of Sodium Bromoacetate is another critical aspect that merits discussion. While it exhibits strong reactivity, proper handling protocols ensure its safe use in laboratory and industrial settings. Detailed safety data sheets (SDS) are available to guide users on storage conditions, handling procedures, and emergency measures.
In conclusion, Sodium Bromoacetate (CAS No. 1068-52-6) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and industrial chemistry. Its unique chemical properties make it a valuable intermediate in synthetic processes, while its versatility supports innovation in drug development and sustainable chemical practices. As research continues to uncover new uses for this compound, its importance in modern chemistry is set to grow even further.
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